N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride
Overview
Description
“N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2108381-92-4 . It has a linear formula of C17H25Cl2N3 and a molecular weight of 342.3 g/mol.
Molecular Structure Analysis
The InChI code for this compound is1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Mechanism of Action
Target of Action
The primary targets of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β ) . These enzymes play crucial roles in the progression of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE . This dual inhibition of AChE and GSK-3 β is a key aspect of its mode of action .
Biochemical Pathways
The inhibition of AChE and GSK-3 β by this compound affects multiple signaling pathways associated with Alzheimer’s disease . .
Result of Action
It is known that the compound exhibits a lack of toxicity to sh-sy5y neuroblastoma cells at concentrations of up to 25 μm .
Advantages and Limitations for Lab Experiments
THA-DCH has a number of advantages and limitations for laboratory experiments. One advantage is that it is easily synthesized from readily available starting materials, making it a convenient and cost-effective compound for use in research. Additionally, it is water-soluble, making it easy to work with in aqueous solutions. However, it is also a relatively unstable compound, and can be easily degraded by light and heat.
Future Directions
The potential applications of THA-DCH are still being explored, and there are a number of future directions that could be pursued. One potential direction is to further investigate the mechanism of action of the compound, as well as its effects on biological systems. Additionally, further research could be conducted to explore the potential use of THA-DCH in drug design and development. Additionally, further research could be conducted to explore the potential use of THA-DCH in biotechnology and medical applications.
Scientific Research Applications
THA-DCH has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of organic compounds, as well as for investigating the mechanism of action of drugs and other organic compounds. It has also been used in studies of the interactions between proteins and other biological molecules, as well as in studies of the effects of drugs on biological systems.
Safety and Hazards
properties
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUPOKKSIRGVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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